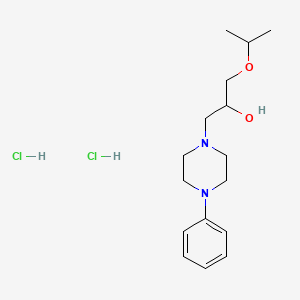![molecular formula C9H9Cl2NO2 B2695117 2-[(2,4-Dichlorophenyl)amino]propanoic acid CAS No. 72629-78-8](/img/structure/B2695117.png)
2-[(2,4-Dichlorophenyl)amino]propanoic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
“2-[(2,4-Dichlorophenyl)amino]propanoic acid” is a chemical compound with the molecular formula C9H9Cl2NO2 . It is also known by its common name "Dichloroprop-P" .
Molecular Structure Analysis
The molecular structure of “2-[(2,4-Dichlorophenyl)amino]propanoic acid” consists of 9 carbon atoms, 9 hydrogen atoms, 2 chlorine atoms, 1 nitrogen atom, and 2 oxygen atoms . The predicted density is 1.455±0.06 g/cm3 .Physical And Chemical Properties Analysis
The physical and chemical properties of “2-[(2,4-Dichlorophenyl)amino]propanoic acid” include a predicted density of 1.455±0.06 g/cm3, a predicted boiling point of 429.6±35.0 °C, and a melting point of 148-149 °C (in ethanol) .Wissenschaftliche Forschungsanwendungen
Molecular Docking and Spectroscopic Studies
- Molecular Docking, Vibrational, Structural, Electronic, and Optical Studies : The compound has been studied for its spectroscopic and structural properties. Research includes experimental and theoretical analyses using FT-IR, FT-Raman spectra, and DFT calculations. It has potential as a nonlinear optical material due to its dipole moment and hyperpolarizabilities. The compound's interactions with Placenta growth factor (PIGF-1) suggest potential biological activities, including inhibition properties (Vanasundari et al., 2018).
Fluorescence and Derivatization
- Fluorescence Derivatisation of Amino Acids : The compound has been used to derivatize amino acids, resulting in strongly fluorescent derivatives with significant emission wavelengths. This makes it suitable for biological assays (Frade et al., 2007).
Structural Characterization
- Preparation and Structural Characterization : The structural properties of derivatives of 2-[(2,4-Dichlorophenyl)amino]propanoic acid have been characterized, with a focus on understanding its molecular structure through various spectroscopic methods (Yan Shuang-hu, 2014).
Photochemical Behavior
- Photochemical Behaviour in Aqueous Solution : Research has explored the complex photochemical behavior of 2-[(2,4-Dichlorophenyl)amino]propanoic acid in aqueous solutions, identifying various photoproducts and their formation conditions (Meunier et al., 2002).
Antifungal Activity
- Synthesis and Antifungal Activity : Studies have synthesized and tested derivatives of 2-[(2,4-Dichlorophenyl)amino]propanoic acid for their fungicidal activity against various plant pathogenic fungi, revealing promising in vitro results (Arnoldi et al., 2007).
Crystal Structure Analysis
- Polymorphism and Co-crystal Salt Formation : Research has focused on synthesizing and studying the polymorphism of 2-[(2,6-Dichlorophenyl)amino]benzoic acid to understand its crystal structure and stereochemistry (Zhoujin et al., 2022).
Electrochemical Degradation
- Electrochemical Degradation in Aqueous Solution : The degradation of compounds related to 2-[(2,4-Dichlorophenyl)amino]propanoic acid in aqueous solutions has been investigated, highlighting their potential for wastewater treatment (Niu et al., 2013).
Safety and Hazards
The safety data sheet for a related compound, “3-(2,4-Dichlorophenyl)propionic acid”, indicates that it causes skin irritation, serious eye irritation, and may cause respiratory irritation . It is advised to avoid breathing dust/fume/gas/mist/vapors/spray and to use only outdoors or in a well-ventilated area .
Eigenschaften
IUPAC Name |
2-(2,4-dichloroanilino)propanoic acid |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H9Cl2NO2/c1-5(9(13)14)12-8-3-2-6(10)4-7(8)11/h2-5,12H,1H3,(H,13,14) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JNLZQDCKJDMRPL-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)O)NC1=C(C=C(C=C1)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H9Cl2NO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
234.08 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(2,4-Dichlorophenyl)amino]propanoic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![tert-butyl 2',3'-dihydro-1'H-spiro[piperidine-4,4'-quinoline]-1-carboxylate](/img/structure/B2695036.png)
![5-((2-chloro-6-fluorobenzyl)thio)-6-methyl-3-phenyl-2-thioxo-2,3-dihydrothiazolo[4,5-d]pyrimidin-7(6H)-one](/img/structure/B2695037.png)
![1-(3,4-dimethylphenyl)-4-(1-phenethyl-1H-benzo[d]imidazol-2-yl)pyrrolidin-2-one](/img/structure/B2695038.png)



![4-Chloro-2-(3,4-dimethylphenyl)pyrazolo[1,5-a]pyrazine](/img/structure/B2695043.png)
![N-(4-bromophenyl)-2-[[2-[(2-methylphenyl)methyl]-1-oxo-3,4-dihydroisoquinolin-5-yl]oxy]acetamide](/img/structure/B2695044.png)

![N-[1-(4-Fluorophenyl)cyclobutyl]prop-2-enamide](/img/structure/B2695046.png)
![1-ethyl-3,9-dimethyl-7-(2-methylprop-2-enyl)-4H-purino[8,7-c][1,2,4]triazine-6,8-dione](/img/structure/B2695050.png)
![Ethyl 1-[(3-chlorophenyl)(2-acetamido-4,5,6,7-tetrahydro-1-benzothiophen-3-yl)methyl]piperidine-4-carboxylate](/img/structure/B2695052.png)

